Glyceryl monostearate

Description

BenchChem offers high-quality Glyceryl monostearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl monostearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

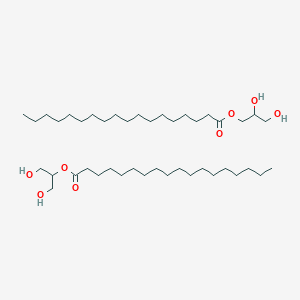

IUPAC Name |

1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLANPZCJRSOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glyceryl monostearate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Monostearate

Glyceryl monostearate (GMS) is a vital excipient in the pharmaceutical industry, serving as an emulsifier, stabilizer, lubricant, and sustained-release agent in various dosage forms.[1][2][3] It is an ester of glycerol (B35011) and stearic acid, and its efficacy is largely dependent on its purity, particularly the concentration of the monoester relative to di- and triester impurities.[4][5] This guide provides a detailed overview of the primary synthesis and purification methods for GMS, tailored for researchers, scientists, and drug development professionals.

The industrial production of GMS primarily relies on chemical synthesis, which can be broadly categorized into direct esterification and transesterification (glycerolysis).[6][7][8] Enzymatic routes and protective chemistry methods are also employed to achieve higher selectivity and purity.

Key Synthesis Methodologies

-

Direct Esterification: This is a common method involving the reaction of glycerol with stearic acid, typically at high temperatures (180–250°C) and in the presence of an acid or base catalyst.[3][8][9] While widely used, this process is reversible and often results in an equilibrium mixture of mono-, di-, and triglycerides, necessitating extensive purification.[4][10]

-

Glycerolysis (Transesterification): This process involves the reaction of triglycerides (like hydrogenated palm oil or other vegetable/animal fats) with excess glycerol at high temperatures (220-260°C) under vacuum, usually with a basic catalyst such as sodium hydroxide (B78521) or sodium stearate.[6][10][11] Similar to direct esterification, glycerolysis yields a mixture of glycerides.[10]

-

Enzymatic Synthesis: To overcome the low selectivity of chemical catalysis, lipases (such as Candida antarctica lipase (B570770) B) are used as biocatalysts.[10][12][13] This method offers milder reaction conditions, high selectivity towards the formation of monoglycerides, and minimizes by-product formation, potentially reducing the need for intensive purification steps.[10][12]

-

Synthesis via Protected Intermediates: For achieving very high purity, a multi-step chemical synthesis is employed.[4][14] This involves protecting two hydroxyl groups of glycerol using acetone (B3395972) to form 1,2-O-isopropylidene glycerol (solketal).[4][14] This intermediate is then transesterified with methyl stearate, followed by acidic deprotection to selectively yield GMS.[14] This route avoids the formation of di- and triglycerides, leading to a purer final product.[14]

References

- 1. Application of Molecular Distillation in Monoglyceride Production_Glass Reactor And Distillation Equipment Manufacturer - Aishengke [aishengk.com]

- 2. phexcom.com [phexcom.com]

- 3. npcsblog.com [npcsblog.com]

- 4. digitalxplore.org [digitalxplore.org]

- 5. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Glycerin Mono Stearate Plant Setup in India | Muez Hest [muezhest.com]

- 10. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 11. CN105418414A - Production method for glycerol monostearate and glycerol distearate - Google Patents [patents.google.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

The Intricate Dance of Self-Assembly: A Technical Guide to Glyceryl Monostearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Glyceryl monostearate (GMS), a ubiquitous amphiphilic lipid, presents a fascinating world of self-assembly in aqueous environments. Its ability to form a variety of ordered structures, from simple micelles to complex liquid crystalline phases, has positioned it as a valuable excipient in the pharmaceutical and biotechnology industries. This technical guide delves into the core principles of GMS self-assembly, providing a comprehensive overview of its behavior, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in the development of advanced drug delivery systems.

The Fundamentals of Glyceryl Monostearate Self-Assembly

Glyceryl monostearate is a non-ionic surfactant composed of a hydrophilic glycerol (B35011) head group and a hydrophobic stearic acid tail. This amphiphilic nature drives its spontaneous organization in water to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment. The resulting structures are highly dependent on factors such as concentration, temperature, and the presence of other molecules.

At low concentrations, GMS molecules exist as monomers. As the concentration increases and surpasses the critical micelle concentration (CMC), they begin to form spherical micelles. Further increases in concentration and temperature lead to the formation of more complex, ordered structures known as lyotropic liquid crystals. These mesophases, which exhibit properties of both liquids and crystals, are of particular interest for drug delivery applications due to their unique structural characteristics and ability to encapsulate both hydrophilic and lipophilic drugs. The primary lyotropic liquid crystalline phases formed by GMS in water are the lamellar, hexagonal, and cubic phases.

The polymorphism of GMS also plays a crucial role in its self-assembly and the stability of the resulting nanostructures. GMS can exist in several polymorphic forms, most notably the α, β', and β forms. The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point. The transition between these forms is influenced by temperature and can impact the drug loading and release properties of GMS-based formulations.

Quantitative Data on GMS Self-Assembly

The following tables summarize key quantitative data related to the self-assembling properties of glyceryl monostearate in aqueous solutions, compiled from various studies.

Table 1: Critical Micelle Concentration (CMC) of Glyceryl Monostearate

| Temperature (°C) | CMC (mol/dm³) | Measurement Technique |

| 50 | 4.50 x 10⁻² | Conductivity |

| 50 | 2.40 x 10⁻² | UV-Visible Spectroscopy |

Note: The Krafft temperature (KT), the temperature at which the solubility of a surfactant equals its CMC, for GMS has been reported to be 50°C[1][2][3]. Below this temperature, the solubility is too low for micellization to occur.

Table 2: Physicochemical Properties of GMS-Based Nanoparticles

| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |

| DTX-SLNs | Docetaxel | ~100 | Low | Excellent |

| LPHNPs-1 | Itraconazole (B105839) | 421 | 0.34 | 91.34 |

| LPHNPs-5 | Itraconazole | 489 | 0.34 | 90.44 |

| DP-SLNs | Dibenzoyl Peroxide | 194.6 ± 5.03 | - | 80.5 ± 9.45 |

| ER-SLNs | Erythromycin | 220 ± 6.2 | - | 94.6 ± 14.9 |

| TA-SLNs | Triamcinolone Acetonide | 227.3 ± 2.5 | - | 96 ± 11.5 |

DTX-SLNs: Docetaxel-loaded Solid Lipid Nanoparticles[4]; LPHNPs: Lipid-Polymer Hybrid Nanoparticles[3]; DP-SLNs: Dibenzoyl Peroxide-loaded SLNs[1]; ER-SLNs: Erythromycin-loaded SLNs[1]; TA-SLNs: Triamcinolone Acetonide-loaded SLNs[1].

Table 3: Thermal Properties of Glyceryl Monostearate and its Formulations

| Sample | Melting Peak (°C) | Technique |

| Glyceryl Monostearate (Bulk) | ~56-60 | DSC |

| GMS in Solid Lipid Nanoparticles (SLNs) | ~50 | DSC |

| Docetaxel-loaded SLNs | >40 | DSC |

The shift in the melting peak of GMS to a lower temperature in nanoparticle formulations is attributed to the small particle size and the presence of surfactants[5].

Experimental Protocols for Characterization

Detailed methodologies are crucial for the reproducible characterization of GMS self-assembled structures. The following sections provide outlines for key experimental techniques.

Preparation of GMS-Based Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method avoids the use of organic solvents, making it an environmentally friendly approach.

-

Lipid Phase Preparation: Glyceryl monostearate is melted at a temperature above its melting point (e.g., 70-80°C). The lipophilic drug is then dissolved or dispersed in the molten lipid.

-

Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188, Tween 80) is prepared in deionized water and heated to the same temperature as the lipid phase.

-

Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) at a specified speed and duration to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: The hot nanoemulsion is then cooled down to room temperature under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of GMS and its formulations, including melting point, enthalpy of fusion, and polymorphic transitions.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.

-

Heating/Cooling Program: The sample is subjected to a controlled temperature program. A typical program for GMS analysis involves heating from room temperature to a temperature above its melting point (e.g., 100°C) at a constant rate (e.g., 10°C/min), followed by a cooling cycle back to room temperature at the same rate. A second heating cycle is often performed to understand the thermal history of the sample.

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and organization of self-assembled systems on the nanometer scale. It is particularly useful for identifying the different lyotropic liquid crystalline phases of GMS.

-

Sample Preparation: The aqueous dispersion of GMS is loaded into a sample holder with X-ray transparent windows (e.g., mica or Kapton). The sample thickness is typically 1-2 mm.

-

SAXS Measurement: The sample is exposed to a monochromatic X-ray beam. The scattered X-rays are detected by a 2D detector placed at a certain distance from the sample. The scattering pattern is recorded as a function of the scattering vector, q.

-

Data Analysis: The positions of the diffraction peaks in the SAXS profile are used to determine the lattice parameters and the symmetry of the liquid crystalline phase. For example, the ratio of peak positions can distinguish between lamellar, hexagonal, and cubic phases.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of GMS nanoparticles and liquid crystalline phases in their hydrated state.

-

Sample Preparation (Vitrification): A small aliquot (3-5 µL) of the GMS dispersion is applied to a TEM grid. The excess liquid is blotted away to create a thin film. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the native structure of the sample.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope, where it is imaged at cryogenic temperatures.

-

Data Analysis: The obtained images provide direct information on the size, shape, and lamellarity of vesicles or the internal structure of other nanoparticles.

Visualizing GMS Self-Assembly and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships in GMS self-assembly and typical experimental workflows.

Conclusion

The self-assembling properties of glyceryl monostearate in aqueous solutions offer a versatile platform for the design and development of novel drug delivery systems. A thorough understanding of its phase behavior, the influence of temperature and concentration, and the appropriate characterization techniques are paramount for harnessing its full potential. This guide provides a foundational resource for researchers and scientists, offering both theoretical insights and practical methodologies to advance the application of GMS in pharmaceutical sciences. The provided quantitative data and visual workflows serve as a starting point for the rational design of GMS-based nanocarriers with tailored properties for specific therapeutic applications.

References

- 1. journaljpri.com [journaljpri.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Glyceryl Monostearate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of glyceryl monostearate (GMS), a widely utilized excipient in the pharmaceutical industry. This document outlines the critical quality attributes of GMS, detailed experimental protocols for its characterization, and a summary of its key properties in a structured format to aid in formulation development and quality control.

Introduction to Glyceryl Monostearate in Pharmaceuticals

Glyceryl monostearate (GMS), also known as monostearin, is the glycerol (B35011) ester of stearic acid.[1] In the pharmaceutical industry, it serves a multitude of functions, including as an emulsifying agent, stabilizer, lubricant for tablets and capsules, and as a matrix-forming agent for sustained-release dosage forms.[2][3][4] Its versatility stems from its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic stearoyl tail. GMS is commercially available in various grades, primarily distinguished by their monoglyceride content, which significantly influences their functional properties.[5][6] The most common grades include those with 40-55% monoglycerides (B3428702) and high-purity grades with over 90% monoglycerides.[4][6] Self-emulsifying grades, which contain additional emulsifying agents, are also available for specific formulation needs.[7][8]

Composition of Glyceryl Monostearate Grades

The functional properties of glyceryl monostearate are highly dependent on its composition, specifically the relative amounts of mono-, di-, and triglycerides. Different pharmacopeias specify different compositions for various grades of GMS.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of GMS is crucial for its effective application in pharmaceutical formulations. The following tables summarize the key quantitative properties of pharmaceutical-grade glyceryl monostearate.

General Physical and Chemical Properties

| Property | Value | References |

| Chemical Name | Octadecanoic acid, monoester with 1,2,3-propanetriol | [3][9] |

| Synonyms | Monostearin, Glycerol Monostearate, GMS | [1][3] |

| CAS Number | 31566-31-1 | [1] |

| Molecular Formula | C21H42O4 | [1][10] |

| Molecular Weight | 358.56 g/mol | [1][10] |

| Appearance | White to cream-colored, waxy solid in the form of beads, flakes, or powder. | [2][9] |

| Odor and Taste | Slight, agreeable fatty odor and taste. | [2][9] |

| Solubility | Practically insoluble in water; soluble in hot ethanol (B145695), ether, chloroform, and fixed oils. | [2][8][9] |

| HLB Value | 3.8 | [8] |

Pharmacopeial Specifications

The following table outlines the typical specifications for different grades of glyceryl monostearate as per major pharmacopeias.

| Parameter | GMS (≥90% Monoglycerides - USP/NF) | GMS (40-55% Monoglycerides - Ph. Eur.) | Self-Emulsifying GMS | References |

| Melting Point/Range | ≥ 55 °C | 54 - 66 °C | 54 - 64 °C | [8][9][11][12] |

| Acid Value | ≤ 6 | ≤ 3.0 | < 6 | [8][9][11][12] |

| Saponification Value | 150 - 165 | 158 - 177 | - | [9][11][12] |

| Iodine Value | ≤ 3 | ≤ 3.0 | < 3 | [8][9][11][12] |

| Hydroxyl Value | 290 - 330 | - | - | [9][11] |

| Free Glycerol | ≤ 1.2% | ≤ 6.0% | < 7.0% | [8][9][11][12] |

| Monoglyceride Content | ≥ 90.0% | 40.0 - 55.0% | 40.0 - 50.0% | [8][11][12] |

| Diglyceride Content | - | 30.0 - 45.0% | - | [8][12] |

| Triglyceride Content | - | 5.0 - 15.0% | - | [8][12] |

| Residue on Ignition | ≤ 0.5% | - | - | [9][11] |

| Heavy Metals | ≤ 0.001% | - | < 10 ppm | [8][9][11] |

Experimental Protocols for Characterization

Accurate and reproducible characterization of glyceryl monostearate is essential for ensuring its quality and performance in pharmaceutical products. The following diagram and detailed protocols outline the key experimental procedures.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the GMS sample transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

Procedure:

-

Dry the powdered GMS sample.

-

Introduce the sample into a capillary tube to a height of about 3 mm.

-

Pack the sample by tapping the tube on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a specified rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance is completely melted. For GMS 40-55, the melted substance is introduced into the capillary tubes and allowed to stand for 24 hours in a well-closed container before measurement.[12]

Acid Value Determination

Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) required to neutralize the free fatty acids in one gram of the substance.

Reagents:

-

Toluene

-

Ethanol (96%)

-

Potassium hydroxide solution (0.1 N), standardized

-

Phenolphthalein (B1677637) solution

Procedure:

-

Accurately weigh about 1.0 g of the GMS sample into a conical flask.[12]

-

Add a mixture of equal volumes of ethanol (96%) and toluene.[12]

-

Gently heat the mixture to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 N potassium hydroxide solution until a persistent pink color is observed.

-

Calculate the acid value using the appropriate formula.

Saponification Value Determination

Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Reagents:

-

Alcoholic potassium hydroxide solution (0.5 N), standardized

-

Hydrochloric acid (0.5 N), standardized

-

Phenolphthalein solution

Procedure:

-

Accurately weigh about 2.0 g of the GMS sample into a reflux flask.[12]

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat on a water bath for 30-60 minutes, swirling occasionally.[13]

-

Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.

-

Perform a blank titration under the same conditions.

-

Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.

Iodine Value Determination

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 grams of the substance.

Reagents:

-

Carbon tetrachloride or chloroform

-

Wijs' solution (iodine monochloride)

-

Potassium iodide solution (15%)

-

Standardized sodium thiosulfate (B1220275) solution (0.1 N)

-

Starch indicator solution

Procedure:

-

Accurately weigh a specified amount of the GMS sample into a glass-stoppered flask.

-

Dissolve the sample in carbon tetrachloride or chloroform.

-

Add a precise volume of Wijs' solution, stopper the flask, and allow it to stand in the dark for 30 minutes.

-

Add potassium iodide solution and water.

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, adding starch indicator near the endpoint.

-

Perform a blank determination under the same conditions.

-

Calculate the iodine value from the difference in titration volumes.

Determination of Free Glycerol

Principle: Free glycerol is determined by titration or gas chromatography after extraction.

Titrimetric Method Procedure:

-

Dissolve about 0.4 g of accurately weighed GMS in 50 mL of dichloromethane (B109758) in a separating funnel.[7]

-

Add 25 mL of water and shake vigorously for one minute. Allow the layers to separate.

-

Perform the extraction three more times with 25 mL, 20 mL, and 20 mL of water.

-

Combine the aqueous layers and dilute to 100 mL with water.

-

To 50 mL of this solution, add 25 mL of periodic-acetic acid solution, shake, and let stand for 30 minutes.[7]

-

Add 100 mL of water and 25 mL of potassium iodide solution.

-

Titrate with 0.1 N sodium thiosulfate, using starch indicator.

-

Perform a blank determination.

-

Calculate the percentage of free glycerol. Each mL of 0.1 N sodium thiosulfate is equivalent to 2.3 mg of glycerol.[7]

Gas Chromatography (GC) Method (for GMS ≥90%):

-

Prepare a propionating reagent by mixing pyridine (B92270) and propionic anhydride.[11]

-

Prepare an internal standard solution of tributyrin (B1683025) in chloroform.

-

Derivatize a known weight of GMS and a standard solution of glycerin with the propionating reagent.

-

Analyze the derivatized solutions by gas chromatography using a flame-ionization detector.[9][11]

-

Calculate the percentage of free glycerin by comparing the peak area ratios of the sample to the standard.

Assay of Monoglycerides

Principle: The monoglyceride content can be determined by titration or chromatographic methods.

Titrimetric Method Procedure:

-

Use the dichloromethane extracts from the free glycerol determination.[7]

-

Filter the combined extracts and dilute to 100 mL with dichloromethane.

-

To 50 mL of this solution, add 25 mL of periodic-acetic acid solution, shake, and let stand for 30 minutes.

-

Add 100 mL of water and 25 mL of potassium iodide solution.

-

Titrate with 0.1 N sodium thiosulfate, using starch indicator.

-

Perform a blank determination.

-

Calculate the percentage of monoglycerides. Each mL of 0.1 N sodium thiosulfate is equivalent to 17.2 mg of monoglycerides (calculated as C20H40O4).[7]

High-Performance Liquid Chromatography (HPLC) Method (for GMS ≥90%):

-

Prepare a mobile phase of tetrahydrofuran (B95107).[11][14]

-

Prepare a sample solution of GMS in tetrahydrofuran (e.g., 8 mg/mL).[14]

-

Use a liquid chromatograph equipped with a refractive index detector and a suitable GPC column (e.g., L21 packing).[11][14]

-

Maintain the column and detector temperature at 40 °C.[11][14]

-

Inject the sample solution and record the chromatogram.

-

Calculate the percentage of monoglycerides by the area normalization method, dividing the peak response of the monoglycerides by the sum of the responses for all glyceride peaks.[11]

Instrumental Analysis

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting behavior, polymorphism, and purity.

Procedure:

-

Accurately weigh a small amount of GMS (typically 5-10 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[5][15]

-

Record the heat flow versus temperature to obtain the DSC thermogram. The endothermic peak corresponds to the melting of the sample.

Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Prepare the GMS sample, for example, as a KBr pellet or by placing the powder directly on an ATR crystal.[4]

-

Place the sample in the spectrometer and acquire the IR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[4]

-

Identify the characteristic absorption bands corresponding to the functional groups in GMS (e.g., O-H stretching, C=O stretching of the ester, C-H stretching).

Principle: XRD is used to determine the crystalline structure and identify different polymorphic forms of a substance.

Procedure:

-

Place a powdered GMS sample on a sample holder.

-

Mount the sample in the X-ray diffractometer.

-

Expose the sample to a monochromatic X-ray beam at various angles (2θ).

-

Record the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline structure.

Stability and Storage

Glyceryl monostearate should be stored in a tightly closed container, protected from light, in a cool, dry place.[7][8] At elevated temperatures, the acid value may increase due to the hydrolysis of the ester in the presence of moisture.[8] The addition of a suitable antioxidant may be necessary to prevent degradation.[7] Self-emulsifying grades of GMS are incompatible with acidic substances.[8]

Conclusion

Glyceryl monostearate is a valuable and versatile excipient in pharmaceutical formulation. A thorough understanding and characterization of its physical and chemical properties are paramount to ensure its consistent performance and the quality of the final drug product. The data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing glyceryl monostearate.

References

- 1. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. drugfuture.com [drugfuture.com]

- 4. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 7. digicollections.net [digicollections.net]

- 8. phexcom.com [phexcom.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. researchgate.net [researchgate.net]

- 11. Glyceryl Monostearate [drugfuture.com]

- 12. uspbpep.com [uspbpep.com]

- 13. egyankosh.ac.in [egyankosh.ac.in]

- 14. shodex.com [shodex.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymorphism of Glyceryl Monostearate and Its Impact on Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monostearate (GMS), a widely used excipient in the pharmaceutical, cosmetic, and food industries, exhibits complex polymorphic behavior that significantly influences the stability and performance of formulated products. This technical guide provides a comprehensive overview of the different crystalline forms of GMS, their physicochemical properties, and the kinetics of their transformation. We delve into the critical impact of GMS polymorphism on the stability of various formulations, including emulsions and solid lipid nanoparticles, with a focus on mechanisms such as phase separation, crystal growth, and altered drug release profiles. Detailed experimental protocols for the characterization of GMS polymorphs using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are provided to equip researchers with the necessary tools for robust analysis.

Introduction to the Polymorphism of Glyceryl Monostearate

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and drug development. Glyceryl monostearate, a monoacylglycerol, is known to exist in several polymorphic forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms, as well as a sub-α form.[1][2] These polymorphs possess the same chemical composition but differ in their crystal lattice arrangements, leading to variations in their physical properties such as melting point, solubility, and stability.

The initial crystalline form obtained upon cooling molten GMS is typically the metastable α-form.[3][4] Over time and with temperature fluctuations, this form tends to transform into the more stable β' and subsequently the most stable β-form.[3][5] This transformation is often irreversible and can have profound consequences for the quality and efficacy of the final product.

Physicochemical Properties of Glyceryl Monostearate Polymorphs

The distinct crystalline arrangements of GMS polymorphs give rise to different physicochemical properties. Understanding these differences is crucial for controlling the desired attributes of a formulation.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Crystal System | Key Characteristics |

| α (alpha) | ~67.9[5] | Lower than β-form | Hexagonal | Metastable, waxy, less dense, good emulsifying properties.[5] |

| β' (beta-prime) | Intermediate | Intermediate | Orthorhombic | Intermediate stability, often a transitional phase. |

| β (beta) | ~71.9[5] | Higher than α-form | Triclinic | Most stable, brittle, denser, needle-like crystals.[5] |

| Sub-α | Lower than α-form | - | - | Forms upon cooling of the α-form.[1] |

Table 1: Physicochemical Properties of Glyceryl Monostearate Polymorphs

Polymorphic Transformation of Glyceryl Monostearate

The transformation of GMS from its metastable to stable forms is a critical factor influencing product stability. This process is influenced by factors such as temperature, time, and the presence of other excipients.

Transformation Pathway

The generally accepted transformation pathway for GMS polymorphs follows a consecutive reaction:

This transformation from the less dense α-form to the denser β-form can lead to significant changes in the microstructure of the formulation.[6]

Kinetics of Transformation

The rate of polymorphic transformation is temperature-dependent. Studies have shown that the transformation from the α-form to the β-form via the β'-form can be optimized.[5][6] An optimal temperature of 50°C has been identified for accelerating the conversion to the most stable β-form, which can be crucial for pre-stabilizing GMS in certain applications.[5][6] The kinetics of these transformations can be modeled to predict the long-term stability of formulations.

Impact of GMS Polymorphism on Formulation Stability

The polymorphic state of GMS is a critical determinant of the stability and performance of various formulations, particularly in emulsions and lipid-based drug delivery systems.

Emulsion Stability

In emulsions, GMS acts as a stabilizer at the oil-water interface. The initial α-form, with its good emulsifying properties, can form a stable interfacial layer. However, the transformation to the β-form can disrupt this layer, leading to emulsion destabilization phenomena such as:

-

Coalescence: The merging of droplets.

-

Flocculation: The aggregation of droplets.

-

Phase Separation: The complete separation of the oil and water phases.

The change in the crystalline structure from the waxy α-form to the brittle, needle-like β-form can lead to a loss of the emulsion's structural integrity.

Stability of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

In SLNs and NLCs, GMS is often used as a solid lipid matrix to encapsulate drugs. The polymorphic state of the GMS matrix directly impacts drug loading, encapsulation efficiency, and drug release.

The transformation from the α-form to the more ordered and denser β-form can result in:

-

Drug Expulsion: As the lipid matrix recrystallizes into a more compact structure, the incorporated drug can be forced out, leading to a decrease in encapsulation efficiency and potential drug precipitation.[6] This is a major concern for the long-term stability of these formulations.

-

Altered Drug Release: The change in the crystalline structure can modify the diffusion pathways for the encapsulated drug, leading to unpredictable and often accelerated drug release profiles.

Experimental Protocols for Polymorph Characterization

Accurate characterization of the polymorphic form of GMS is essential for formulation development and quality control. The following are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of GMS polymorphs, including their melting points and enthalpies of fusion.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into an aluminum DSC pan and seal it hermetically.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Thermal Program:

-

Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the highest melting point of the polymorphs (e.g., 100°C) at a controlled heating rate (e.g., 5-10°C/min). This will allow for the determination of the melting points and enthalpies of fusion of the existing polymorphs.

-

Cooling Scan: Cool the sample from the molten state back to room temperature at a controlled cooling rate (e.g., 10°C/min) to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This can help to identify the polymorphic form that crystallizes from the melt.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and exothermic crystallization peaks. The peak temperature of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD provides information about the crystal structure of the GMS polymorphs, allowing for their unambiguous identification.

Methodology:

-

Sample Preparation: The GMS sample should be in a fine powder form. Gently press the powder into a sample holder to ensure a flat, smooth surface.

-

Instrumentation: Use a powder X-ray diffractometer with a Cu Kα radiation source.

-

Instrument Settings:

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): Scan from a low angle (e.g., 5°) to a high angle (e.g., 40°) to cover the characteristic diffraction peaks of GMS polymorphs.

-

Scan Speed/Step Size: Use a slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) to obtain high-resolution data.

-

-

Data Analysis: The resulting diffractogram will show a series of peaks at specific 2θ angles. The position and intensity of these peaks are unique to each polymorphic form and can be compared to reference patterns for identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to differentiate between GMS polymorphs based on differences in their vibrational spectra, particularly in the regions associated with hydrogen bonding and acyl chain packing.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the GMS powder with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place the GMS powder directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Differences in the positions and shapes of peaks, particularly in the C=O stretching region (around 1700 cm⁻¹) and the C-H bending region (around 1470 cm⁻¹), can be used to distinguish between the α and β forms.

Conclusion

The polymorphic behavior of glyceryl monostearate is a critical factor that must be carefully considered and controlled during the development of pharmaceutical, cosmetic, and food products. The transformation from the metastable α-form to the stable β-form can lead to significant changes in product stability, including emulsion breakdown and drug expulsion from lipid-based delivery systems. A thorough understanding of the physicochemical properties of each polymorph and the kinetics of their transformation is essential for designing robust and stable formulations. The application of analytical techniques such as DSC, XRD, and FTIR, with the detailed protocols provided in this guide, will enable researchers and formulation scientists to effectively characterize and control the polymorphic state of GMS, ultimately leading to the development of higher quality and more reliable products.

References

- 1. researchgate.net [researchgate.net]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Micelle Concentration of Glyceryl Monostearate: A Technical Guide for Researchers

An in-depth exploration of the self-assembly of Glyceryl Monostearate in various solvent systems, providing researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a practical workflow for its characterization.

Glyceryl monostearate (GMS), a non-ionic surfactant, is a pivotal excipient in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature drives the formation of micelles, a phenomenon critical to its function as an emulsifier, solubilizing agent, and stabilizer. The concentration at which these micelles form is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates its efficacy in various formulations. This technical guide provides a comprehensive overview of the CMC of GMS in different solvents, detailed methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Data on the Critical Micelle Concentration of Glyceryl Monostearate

The CMC of glyceryl monostearate is significantly influenced by the nature of the solvent and the temperature. In aqueous environments, GMS molecules aggregate to form conventional micelles, with their hydrophobic tails oriented inwards. Conversely, in non-polar organic solvents, they form reverse micelles, where the hydrophilic head groups form a polar core.

The following table summarizes the available quantitative data for the CMC of glyceryl monostearate in different solvent systems. It is important to note that literature on the CMC of GMS in a wide range of organic solvents is limited. The data presented here is compiled from available research and provides a foundational reference for formulation scientists.

| Solvent System | Temperature (°C) | Method of Determination | Critical Micelle Concentration (CMC) | Reference |

| Deionized Water | Not Specified | Conductivity | 4.50 x 10⁻² mol/dm³ | [1][2][3] |

| Deionized Water | Not Specified | UV-Visible Spectroscopy | 2.40 x 10⁻² mol/dm³ | [1][2][3] |

| Benzene-Methanol (80/20 % v/v) | 17 °C (290 K) | Ultrasonic Velocity, Density, Viscosity, Refractive Index | A noticeable variation in aggregation was observed, indicating a CMC, though the exact value is not explicitly stated in the abstract. |

Note: The Krafft temperature (KT) for glyceryl monostearate in water has been reported to be approximately 50°C. Above this temperature, the solubility of the surfactant increases significantly, which is a prerequisite for micelle formation.[1][2][3]

Experimental Protocols for CMC Determination

The accurate determination of the CMC is crucial for understanding and optimizing the performance of glyceryl monostearate in any given formulation. Several experimental techniques can be employed, with the choice depending on the solvent system and the properties of the surfactant.

Conductivity Method (for Aqueous Systems)

Principle: This method is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant. Upon micelle formation, the mobility of the aggregated ions is lower than that of the free ions, leading to a change in the slope of the conductivity versus concentration plot. While GMS is a non-ionic surfactant, this method can be effective if there are ionic impurities present or if an ionic probe is used.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of glyceryl monostearate in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of GMS by diluting the stock solution with deionized water.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard solutions.

-

Measure the conductivity of each prepared GMS solution. Ensure that the temperature of the solutions is kept constant throughout the experiment.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the glyceryl monostearate concentration.

-

The plot will typically show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the Critical Micelle Concentration.

-

UV-Visible Spectroscopy (for Aqueous and Non-Aqueous Systems)

Principle: This technique utilizes a dye that exhibits a spectral shift upon incorporation into the hydrophobic core of a micelle. The change in the absorbance or the wavelength of maximum absorbance (λmax) of the dye is monitored as a function of the surfactant concentration. A sharp change in the spectral properties indicates the onset of micellization.

Detailed Methodology:

-

Selection of a Suitable Dye:

-

For aqueous systems, a water-soluble dye that preferentially partitions into the hydrophobic micellar core, such as Methylene Blue, can be used.[1]

-

For non-aqueous systems, a hydrophobic dye that is solubilized within the polar core of the reverse micelle is required.

-

-

Preparation of Solutions:

-

Prepare a stock solution of the chosen dye in the solvent of interest.

-

Prepare a concentrated stock solution of glyceryl monostearate in the same solvent.

-

Prepare a series of GMS solutions of varying concentrations, each containing a constant, small amount of the dye stock solution.

-

-

Spectroscopic Measurement:

-

Using a UV-Visible spectrophotometer, measure the absorbance of each solution at the λmax of the dye in the micellar environment. A scan across a wavelength range may be necessary to determine the λmax shift.

-

-

Data Analysis:

Surface Tension Method (for Aqueous and Non-Aqueous Systems)

Principle: Surfactant molecules tend to accumulate at the surface or interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, the addition of more surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of glyceryl monostearate solutions in the desired solvent, covering a wide range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Ensure the equipment is properly calibrated and that the temperature is maintained constant.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the glyceryl monostearate concentration.

-

The resulting graph will typically show a region of decreasing surface tension followed by a plateau.

-

The concentration at the point of intersection of the two linear portions of the curve is taken as the CMC.

-

Fluorescence Spectroscopy (for Aqueous and Non-Aqueous Systems)

Principle: This highly sensitive method employs a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent, pyrene (B120774) exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the non-polar interior of the micelles, leading to a change in the fine structure of its emission spectrum. The ratio of the intensities of two specific emission peaks (I₁/I₃) is plotted against the surfactant concentration to determine the CMC.

Detailed Methodology:

-

Probe and Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration.

-

Prepare a series of glyceryl monostearate solutions in the solvent of interest.

-

Add a small, constant aliquot of the probe stock solution to each GMS solution. The final probe concentration should be minimal to avoid self-quenching.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectrum of each sample upon excitation at an appropriate wavelength (e.g., ~335 nm for pyrene).

-

Record the intensities of the first and third vibronic peaks (I₁ and I₃) of the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the peak intensities (I₁/I₃) for each sample.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the glyceryl monostearate concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration of glyceryl monostearate.

Caption: Generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

This comprehensive guide provides a foundational understanding of the critical micelle concentration of glyceryl monostearate. For researchers and drug development professionals, a thorough characterization of this parameter is essential for the rational design and optimization of formulations leveraging the unique properties of this versatile non-ionic surfactant. The provided experimental protocols offer a starting point for in-house determination of the CMC in specific solvent systems relevant to their applications.

References

The Solubility Profile of Glyceryl Monostearate: A Technical Guide for Researchers

An In-depth Examination of the Solvent Compatibility of a Key Pharmaceutical Excipient

Glyceryl monostearate (GMS), a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, is prized for its emulsifying, stabilizing, and lubricating properties. Its efficacy in various formulations is intrinsically linked to its solubility characteristics in a diverse range of solvents. This technical guide provides a comprehensive overview of the solubility of glyceryl monostearate in both organic and inorganic media, offering crucial data for formulation scientists and researchers in drug development.

Overview of Glyceryl Monostearate Solubility

Glyceryl monostearate is a non-ionic surfactant with a lipophilic character, a trait underscored by its Hydrophilic-Lipophilic Balance (HLB) value of approximately 3.8.[1] This inherent lipophilicity dictates its solubility profile, rendering it generally soluble in non-polar organic solvents and oils, particularly at elevated temperatures, while remaining practically insoluble in highly polar solvents such as water.[2][3] The solubility of GMS is not only solvent-dependent but is also significantly influenced by temperature and the specific grade of the material, which can vary in the content of mono-, di-, and triglycerides.[4]

Quantitative Solubility Data

Despite its widespread use, detailed quantitative solubility data for glyceryl monostearate across a broad spectrum of solvents and temperatures is not extensively documented in publicly available literature. The majority of sources describe its solubility in qualitative terms. However, based on available information, the following tables summarize the solubility of GMS.

Table 1: Solubility of Glyceryl Monostearate in Organic Solvents

| Solvent | Temperature | Solubility | Reference |

| Ethanol (95%) | 60 °C (140 °F) | ~750 g/L | [5][6] |

| Ethanol | 50 °C (122 °F) | Soluble | |

| Hot Ethanol | Elevated | Soluble | [3][4][7] |

| Chloroform | Ambient/Hot | Soluble | [2][4][7] |

| Ether | Hot | Soluble | [4][7] |

| Benzene | Hot | Soluble | [1] |

| Acetone | Hot | Soluble | [1][4][7] |

| Mineral Oil | Hot | Soluble | [3][4][7] |

| Fixed Oils | Hot | Soluble | [3][4][7] |

| Aliphatic Solvents | Ambient | Insoluble | [7] |

Table 2: Solubility of Glyceryl Monostearate in Inorganic Solvents

| Solvent | Temperature | Solubility | Reference |

| Water | Ambient | Practically Insoluble | [2][3][4] |

| Hot Water | Elevated | Dispersible/Slightly Soluble | [1][7] |

Factors Influencing Solubility

Several key factors can impact the solubility of glyceryl monostearate:

-

Temperature: This is the most critical factor. The solubility of GMS in most organic solvents increases significantly with a rise in temperature.[8] Many sources emphasize the need for "hot" solvents to achieve dissolution.[3][4][7]

-

Solvent Polarity: As a lipophilic molecule, GMS exhibits greater solubility in less polar organic solvents. Its long fatty acid chain dominates its chemical nature, leading to poor solubility in polar solvents like water.

-

Grade of Glyceryl Monostearate: Commercial GMS is often a mixture of mono-, di-, and triglycerides.[4] Grades with a higher percentage of monoglycerides (B3428702) (e.g., 90%) may exhibit different solubility characteristics compared to grades with 40-55% monoglycerides.[4]

-

Polymorphism: Glyceryl monostearate can exist in different crystalline forms, such as the alpha (α) and beta (β) polymorphs. The less stable α-form is typically more dispersible. The specific polymorphic form present can influence its solubility and dissolution rate.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10] The following is a generalized protocol for determining the solubility of glyceryl monostearate.

Diagram of the Experimental Workflow

References

- 1. chembk.com [chembk.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Glyceryl Mono Stearate | Ennore India Chemicals [ennoreindiachemicals.com]

- 4. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 5. digicollections.net [digicollections.net]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. 31566-31-1 CAS MSDS (Glyceryl monostearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. uspnf.com [uspnf.com]

Glyceryl Monostearate: A Comprehensive Technical Guide for Food and Pharmaceutical Applications

An In-depth Review of its Chemical Properties, Synthesis, and Applications as a Non-Toxic Additive

Glyceryl monostearate (GMS), a widely utilized non-ionic emulsifier, is an organic molecule derived from the esterification of glycerol (B35011) with stearic acid.[1][2] Commonly known as monostearin, it takes the form of a white to off-white, odorless, and sweet-tasting waxy solid, available as flakes, beads, or powder.[1][3] Its versatile properties have led to its extensive use as a food additive, as well as in pharmaceuticals, cosmetics, and plastics.[4][5] In the food industry, GMS is prized for its ability to improve texture, stabilize emulsions, and extend the shelf life of a wide array of products.[2][6] This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and applications of glyceryl monostearate, with a focus on its role as a non-toxic food additive.

Chemical and Physical Properties

Glyceryl monostearate is a mixture of monoglycerides (B3428702), primarily glyceryl monostearate and glyceryl monopalmitate, with varying amounts of di- and triglycerides.[4][7] Commercial grades are often categorized by their monoester content, typically ranging from 40% to over 90% for distilled GMS.[5][6] The efficacy of GMS as an emulsifier is directly related to its monoester content, with higher purity grades offering superior performance in demanding applications.[6]

The molecule possesses both a hydrophilic glycerol head and a lipophilic fatty acid tail, granting it amphiphilic properties that are crucial for its function as an emulsifier. Its Hydrophilic-Lipophilic Balance (HLB) value is typically between 3 and 4, indicating a greater affinity for oil, which makes it particularly effective for creating stable oil-in-water emulsions.[2][8]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of glyceryl monostearate.

| Property | Value | References |

| Molecular Formula | C21H42O4 | [1] |

| Molar Mass | 358.56 g/mol | [1] |

| Appearance | White to off-white waxy solid (flakes, beads, or powder) | [1][3] |

| Density | ~1.03 g/cm³ | [1] |

| Melting Point | 57–65 °C (mixture) | [1] |

| HLB Value | 3-4 | [2][8] |

| Solubility | Description | References |

| Water | Insoluble, but can be dispersed in hot water. | [1][9] |

| Hot Organic Solvents (e.g., ethanol (B145695), acetone, benzene) | Soluble | [9] |

| Oils and Fats | Soluble | [10] |

| Quality Parameter | Typical Value | References |

| Acid Value | < 6.0 mg KOH/g | [11] |

| Saponification Value | 150 - 177 mg KOH/g | [4][7][11] |

| Iodine Value | < 3.0 g I2/100g | [7][11][12] |

| Free Glycerol | < 6.0% | [7] |

Synthesis of Glyceryl Monostearate

The industrial production of glyceryl monostearate is primarily achieved through two chemical methods: glycerolysis of fats and oils or direct esterification of glycerol with stearic acid.[13] Enzymatic synthesis is also a viable, though less common, alternative that offers higher specificity.

Industrial Synthesis Workflow

Caption: Industrial production routes for Glyceryl Monostearate.

Metabolic Pathway

As a food additive, glyceryl monostearate is generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6] In the body, it is metabolized in the same manner as other dietary fats. The enzyme pancreatic lipase (B570770) hydrolyzes the ester bond, breaking down GMS into glycerol and stearic acid, which are then absorbed and utilized by the body.[1]

Metabolism of Glyceryl Monostearate

Caption: Simplified metabolic breakdown of Glyceryl Monostearate.

Applications in the Food Industry

Glyceryl monostearate is a multifunctional food additive used as an emulsifier, stabilizer, thickener, and anti-caking agent.[1] Its applications span a wide range of food products.

| Food Category | Function | Typical Usage Level | Effect | References |

| Bakery Products (Bread, Cakes) | Emulsifier, dough conditioner, anti-staling agent | 0.3% - 0.5% | Improves dough strength and volume, enhances crumb softness, and extends shelf life. | [2][6][9] |

| Ice Cream and Frozen Desserts | Stabilizer, emulsifier | - | Prevents the formation of large ice crystals, resulting in a smoother, creamier texture. | [2][5] |

| Margarine and Spreads | Emulsifier | - | Prevents oil-water separation and improves spreadability. | [8] |

| Confectionery (Chocolates, Caramels) | Emulsifier, crystal modifier | - | Prevents fat bloom in chocolate and sugar crystallization in caramels, leading to a smoother texture. | [5][8] |

| Processed Foods (Sauces, Dressings) | Emulsifier, thickener | - | Creates stable emulsions and improves mouthfeel. | [8] |

| Nutritional Supplements | Binder, texturizer | - | Binds ingredients in protein bars and improves the texture of shakes. | [2] |

Experimental Protocols

Accurate characterization of glyceryl monostearate is essential for quality control and formulation development. The following are outlines of key experimental protocols for its analysis.

High-Performance Liquid Chromatography (HPLC) for Assay of Monoglycerides

This method is used to determine the percentage of monoglycerides in a GMS sample.

-

Mobile Phase: Tetrahydrofuran (B95107).[11]

-

Sample Preparation: Accurately weigh approximately 40 mg of Glyceryl Monostearate, dissolve in, and dilute with tetrahydrofuran to a final volume of 5 mL.[11]

-

Chromatographic System:

-

Procedure: Inject the sample solution into the chromatograph. The relative retention times are approximately 1.0 for glycerin, 0.86 for monoglycerides, 0.81 for diglycerides, and 0.77 for triglycerides.[11]

-

Calculation: Calculate the percentage of monoglycerides by comparing the peak response of the monoglycerides to the sum of the responses for all glyceride peaks.[11]

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of fat.[15]

-

Procedure:

-

Accurately weigh 1 to 2 g of the GMS sample into a 250 mL conical flask.[15]

-

Pipette 25 mL of alcoholic KOH solution into the flask.[15]

-

Connect the flask to an air condenser and reflux on a water bath, boiling gently until the sample is completely saponified (indicated by a clear solution).[15]

-

Allow to cool and wash the condenser with about 10 mL of hot, neutral ethyl alcohol.

-

Add 1 mL of phenolphthalein (B1677637) indicator and titrate the excess KOH with standardized 0.5 N hydrochloric acid (HCl).[15]

-

Conduct a blank determination under the same conditions.

-

-

Calculation: The saponification value is calculated based on the difference in the titration volumes between the blank and the sample.

Determination of Acid Value

The acid value is the number of milligrams of KOH required to neutralize the free fatty acids in one gram of the substance.

-

Procedure:

-

Dissolve a known weight (e.g., 1.0 g) of GMS in a heated mixture of equal volumes of ethanol and toluene.[7]

-

Titrate the solution with standardized potassium hydroxide solution using a suitable indicator.

-

-

Calculation: The acid value is calculated from the volume of KOH solution used.

Determination of Iodine Value

The iodine value measures the degree of unsaturation of a fat or oil.

-

Procedure:

-

Dissolve a known weight of GMS in a suitable solvent like chloroform.[12]

-

React the sample with a known excess of iodine monochloride solution (Wijs solution).

-

After the reaction is complete, add potassium iodide solution to react with the unreacted iodine monochloride, liberating iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.

-

Perform a blank titration.

-

-

Calculation: The iodine value is calculated from the difference between the blank and sample titrations.

Infrared Spectroscopy (IR) for Identification

IR spectroscopy can be used for the qualitative identification of GMS and to determine its concentration in a polymer matrix.

-

Sample Preparation: For analysis in polypropylene, an analytically representative sample of the resin is molded into a 0.4 to 0.7 mm thickness film.[16]

-

Instrumentation: An FTIR spectrometer, such as an Agilent Cary 630, can be used.[16]

-

Procedure:

-

Analysis: The peak height absorbance at the characteristic wavenumber is measured and can be used for quantitative analysis against a calibration curve.[16]

Experimental Workflow for GMS Quality Control

Caption: A typical workflow for the quality control analysis of GMS.

Conclusion

Glyceryl monostearate is a highly versatile and non-toxic food additive with a well-established safety profile. Its unique chemical properties make it an indispensable ingredient in a vast range of food products, where it functions to improve texture, stability, and shelf life. The synthesis of GMS is a well-understood industrial process, and a variety of analytical techniques are available for its characterization and quality control. For researchers and professionals in food science and drug development, a thorough understanding of the properties and analysis of glyceryl monostearate is crucial for its effective application in creating high-quality consumer products.

References

- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 2. addi-group.com [addi-group.com]

- 3. drugfuture.com [drugfuture.com]

- 4. digicollections.net [digicollections.net]

- 5. foodadditives.net [foodadditives.net]

- 6. Choosing the Right Glycerol Monostearate for Food [foodadditivesasia.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Common Uses of Glycerol Monostearate in Food and Cosmetics [cnchemsino.com]

- 9. chembk.com [chembk.com]

- 10. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glyceryl Monostearate [drugfuture.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. digitalxplore.org [digitalxplore.org]

- 14. shodex.com [shodex.com]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Preparation of Glyceryl Monostearate Solid Lipid Nanoparticles using High Shear Homogenization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering enhanced drug stability, controlled release, and improved bioavailability. Glyceryl monostearate (GMS), a biocompatible and biodegradable lipid, is a widely used matrix material for the preparation of SLNs. The high shear homogenization technique is a robust and scalable method for producing GMS-SLNs. This application note provides a detailed protocol for the preparation and characterization of GMS-SLNs using the hot high shear homogenization method.

Principle of High Shear Homogenization

The hot high shear homogenization method involves the dispersion of a melted lipid phase, containing the dissolved drug, into a hot aqueous surfactant solution. A high-shear homogenizer is used to apply intense mechanical energy, breaking down the coarse emulsion into nano-sized droplets. Subsequent cooling of the nanoemulsion below the lipid's crystallization temperature leads to the solidification of the lipid droplets, forming the solid lipid nanoparticles.

Materials and Equipment

Materials

-

Glyceryl Monostearate (GMS)

-

Surfactant (e.g., Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Poloxamer 188)

-

Co-surfactant (e.g., Soy Lecithin)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Purified water

Equipment

-

High-shear homogenizer (e.g., IKA, Silverson)

-

Water bath or heating mantle with magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Analytical balance

-

Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

-

UV-Vis spectrophotometer

-

Ultracentrifuge

-

Freeze dryer (optional)

Experimental Protocols

Protocol 1: Preparation of Glyceryl Monostearate SLNs

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amount of Glyceryl Monostearate (GMS) and the lipophilic drug.

-

Place the GMS and drug in a beaker and heat to 5-10°C above the melting point of GMS (approximately 65-75°C) using a water bath or heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the required amount of surfactant (e.g., Tween 80) and co-surfactant (e.g., lecithin).

-

Dissolve the surfactant and co-surfactant in purified water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the lipid phase (65-75°C) under continuous stirring.

-

-

Formation of the Pre-emulsion:

-

Pour the hot lipid phase into the hot aqueous phase while stirring at a moderate speed (e.g., 800 rpm) with a magnetic stirrer.

-

-

High Shear Homogenization:

-

Immediately subject the pre-emulsion to high shear homogenization at a specified speed (e.g., 6,000 - 17,000 rpm) for a defined period (e.g., 10-20 minutes).

-

-

Cooling and Solidification:

-

Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a low speed until it cools down to room temperature. This allows the lipid to recrystallize and form solid nanoparticles.

-

-

Storage:

-

Store the prepared SLN dispersion at 4°C for further characterization.

-

Protocol 2: Characterization of GMS-SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

- Dilute the SLN dispersion with purified water to an appropriate concentration.

- Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.

- Use the same instrument with an appropriate electrode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

- Separate the unentrapped drug from the SLN dispersion by ultracentrifugation (e.g., 14,000 rpm for 15 minutes).

- Carefully collect the supernatant containing the free drug.

- Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

- Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following equations:

Data Presentation

The following tables summarize the influence of key formulation and process parameters on the physicochemical properties of GMS-SLNs.

Table 1: Effect of Homogenization Speed on Particle Size of GMS-SLNs

| Homogenization Speed (rpm) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| 6,000 | > 500 | Not Reported | |

| 12,000 | 172 - 231 | Not Reported | |

| 17,000 | Optimized for MCN-loaded SLNs | Not Reported |

Note: Increasing the homogenization speed generally leads to a decrease in particle size due to higher shear forces.

Table 2: Influence of Surfactant Type and Concentration on GMS-SLN Properties

| Surfactant | Surfactant Concentration (% w/v) | Lipid (GMS) Concentration (% w/v) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Polysorbate 80 | 0.4 | 1 | ~300 | ~ -12 | |

| Polysorbate 80 | 0.8 | 1 | ~200 | ~ -13 | |

| Polysorbate 80 | 1.2 | 1 | ~150 | ~ -14 | |

| Tween 80 | 5 | 10 | 194.6 ± 5.03 - 480.6 ± 24 (Drug Loaded) | Not Reported | |

| Tween 20 | 5 | 10 | Drug Loaded Particle Sizes Reported | Not Reported |

Note: Increasing the surfactant concentration typically results in smaller particle sizes. The choice of surfactant can also influence drug loading and encapsulation efficiency.

Table 3: Entrapment Efficiency of Drugs in GMS-SLNs

| Model Drug | Surfactant System | Entrapment Efficiency (%) | Drug Loading (%) | Reference |

| Dibenzoyl Peroxide | Tween 80, Lecithin | 80.5 ± 9.45 | 0.805 ± 0.093 | |

| Erythromycin Base | Tween 80, Lecithin | 94.6 ± 14.9 | 0.946 ± 0.012 | |

| Triamcinolone Acetonide | Tween 80, Lecithin | 96 ± 11.5 | 0.96 ± 0.012 |

Visualizations

Application Notes & Protocols: Hot Homogenization Technique for GMS-Based Solid Lipid Nanoparticle Formulation

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug delivery systems where the solid lipid core is dispersed in an aqueous surfactant solution.[1] Glyceryl Monostearate (GMS), a biocompatible and biodegradable lipid, is a common choice for the lipid matrix.[2] The hot homogenization technique is a widely used and reliable method for producing GMS-based SLNs, particularly for encapsulating lipophilic drugs.[3] This method involves dispersing a drug-loaded lipid melt in a hot aqueous surfactant solution, followed by high-shear or high-pressure homogenization to form a nanoemulsion, which upon cooling, solidifies into SLNs.[4][5] This technique is advantageous due to its avoidance of organic solvents, scalability, and the ability to produce nanoparticles with high drug encapsulation efficiency.[6][7]

Principle of Hot Homogenization

The core principle of the hot homogenization technique is the emulsification of a molten lipid phase within a hot aqueous phase, followed by recrystallization of the lipid upon cooling. The process is performed at a temperature 5-10°C above the melting point of the lipid (GMS).[8]

-

Melting & Solubilization: GMS and the lipophilic drug are heated above the lipid's melting point to form a uniform, molten lipid phase where the drug is dissolved.[5]

-

Pre-emulsion Formation: This hot lipid phase is then dispersed in a hot aqueous solution containing surfactants and/or co-surfactants, typically at the same temperature. High-speed stirring is applied to form a coarse oil-in-water (o/w) pre-emulsion.[4]

-

Homogenization: The hot pre-emulsion is subjected to high-energy homogenization, either through a high-shear homogenizer or a high-pressure homogenizer (HPH). This crucial step reduces the droplet size of the emulsion to the nanometer range.[8] For HPH, 3-5 cycles at a pressure of 500-1500 bar are often required.[5]

-

Cooling & Recrystallization: The resulting hot nanoemulsion is allowed to cool down to room temperature. This causes the lipid droplets to solidify and recrystallize, forming an aqueous dispersion of solid lipid nanoparticles with the drug entrapped within the lipid matrix.[3][5]

Key Formulation Components

| Component | Example(s) | Role & Considerations |

| Solid Lipid | Glyceryl Monostearate (GMS) | Forms the core matrix of the nanoparticle. GMS is biodegradable, biocompatible, and has a melting point suitable for this technique. Its concentration influences particle size and drug loading.[2] |

| Surfactant | Tween 80, Tween 20, Poloxamer 188 | Stabilizes the nanoemulsion by reducing interfacial tension between the lipid and aqueous phases, preventing particle aggregation. The choice and concentration of surfactant significantly impact particle size and stability.[2][9] |

| Co-surfactant | Lecithin, Propylene Glycol | Works in conjunction with the primary surfactant to further reduce interfacial tension and enhance the stability of the formulation.[9] |

| Active Drug | Lipophilic drugs (e.g., Docetaxel, Dibenzoyl peroxide, Erythromycin) | The drug is dissolved in the molten lipid. The technique is less suitable for hydrophilic drugs, which may partition into the aqueous phase, leading to low encapsulation efficiency.[4][6] |

| Aqueous Phase | Purified Water / Buffer | Acts as the dispersion medium for the SLNs. |

Critical Process Parameters

The physicochemical properties of GMS-based SLNs are highly dependent on the formulation and process variables.

| Parameter | Effect on SLN Properties |

| Lipid Concentration | Increasing lipid concentration can lead to an increase in particle size and drug loading capacity.[10] |

| Surfactant Concentration | An optimal surfactant concentration is crucial. Too low a concentration may lead to instability and aggregation, while excessively high concentrations can also increase particle size.[10] |

| Homogenization Speed/Pressure | Higher homogenization speed or pressure generally leads to smaller particle sizes. However, excessive energy input can sometimes cause particle aggregation due to high surface energy.[5] |

| Homogenization Time/Cycles | Increasing homogenization time or the number of cycles typically results in smaller and more uniform particles, up to a certain point.[5] |